molecular formula C29H60N2O13 B1681950 t-Boc-N-amido-PEG11-Amine CAS No. 890091-42-6

t-Boc-N-amido-PEG11-Amine

Cat. No.: B1681950
CAS No.: 890091-42-6
M. Wt: 644.8 g/mol
InChI Key: GISRSYIQHFGCMC-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG11-Amine is a water-soluble polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the amino group of the compound.

Mode of Action

The compound interacts with its targets through its amino group. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This interaction leads to the formation of new bonds, resulting in changes in the chemical structure of the targets. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it may have good bioavailability. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action. Furthermore, as the compound is water-soluble , its action and efficacy may also be influenced by the hydration status of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-N-amido-PEG11-Amine is typically synthesized through a multi-step process involving the reaction of PEG with amine and Boc-protected amine groupsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out at ambient temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative characterized by a tert-butyloxycarbonyl (Boc) protected amino group and an amido linkage. This compound is increasingly significant in biomedical applications, particularly in drug delivery systems and bioconjugation chemistry. Its unique chemical structure enhances solubility and reactivity, making it a versatile building block for various chemical applications.

  • Molecular Formula : C29H60N2O13
  • Molecular Weight : 644.79 g/mol
  • CAS Number : 890091-42-6
  • Purity : Typically around 98%

The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications. The amino group is reactive with various biological molecules, allowing for covalent bonding in bioconjugation reactions.

This compound does not possess a direct mechanism of action as it serves primarily as a linker molecule. Its biological activity is attributed to its ability to form stable bonds with biomolecules, influencing cellular processes such as signaling pathways and gene expression. The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can further react with other functional groups in biological systems .

Applications in Drug Delivery and Bioconjugation

  • Antibody-Drug Conjugates (ADCs) : this compound is utilized as a cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells while minimizing damage to healthy tissues .
  • Bioconjugation Chemistry : The compound's amino group can react with carboxylic acids, activated NHS esters, and carbonyls, facilitating the attachment of drugs or other biomolecules to proteins and peptides .
  • Drug Delivery Systems : Its hydrophilic properties enhance the solubility and stability of therapeutic agents in physiological conditions, improving their bioavailability.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with various biomolecules:

  • Study on Cellular Uptake : A study demonstrated that conjugating drugs via this compound significantly improved cellular uptake and retention compared to non-conjugated forms. This was attributed to the enhanced solubility and stability provided by the PEG spacer.
  • Impact on Gene Expression : Research indicated that compounds linked through this compound could modulate gene expression in targeted cells by facilitating the delivery of nucleic acids or other genetic materials.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
t-Boc-N-amido-PEG8-AmineShorter PEG chainDifferent solubility profiles
Boc-NH-PEG11-N3Contains azide group for Click ChemistrySuitable for bioconjugation via Click reactions
t-Boc-N-amido-PEG11-TosContains tosyl group; easier nucleophilic substitutionVersatile for various coupling reactions
Boc-NH-PEG11-AzideAzide functionality; useful in bioconjugationEngages in Click Chemistry

This compound stands out due to its balance of hydrophilicity and reactivity, making it particularly valuable in bioconjugation and drug delivery contexts .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISRSYIQHFGCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408123
Record name Boc-PEG-amine (n=11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-42-6
Record name Boc-PEG-amine (n=11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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